5-amino-N-(3-methoxyphenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Descripción
5-Amino-N-(3-methoxyphenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a carboxamide group, an amino group, and a 1,3-oxazole-containing methyl side chain. This compound is part of a broader class of 1,2,3-triazole-4-carboxamides, which are studied for their anticancer, antimicrobial, and enzyme-inhibitory activities .
Propiedades
IUPAC Name |
5-amino-N-(3-methoxyphenyl)-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-13-7-9-15(10-8-13)22-25-18(14(2)31-22)12-28-20(23)19(26-27-28)21(29)24-16-5-4-6-17(11-16)30-3/h4-11H,12,23H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYUSKKXTNGLES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC(=CC=C4)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Key Observations :
Title Compound (Hypothetical Pathway):
Coupling Reactions : Use of EDCI/HOBt or thionyl chloride for amide bond formation between triazole-4-carboxylic acid and substituted anilines .
Oxazole Synthesis : Cyclization of appropriate precursors (e.g., aldehydes and hydroxylamine) to form the 1,3-oxazole ring .
Comparison with Analogous Syntheses :
- N-Substituted-5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamides : Synthesized via thionyl chloride-mediated activation of carboxylic acid followed by amine coupling (yields: 60–70%).
- 5-Amino-1-[[2-(3-Chlorophenyl)-5-Methyl-Oxazol-4-yl]methyl]-N-(2,3-Dimethylphenyl)-1H-1,2,3-Triazole-4-Carboxamide : Utilized automated flash chromatography for purification, indicating higher complexity in isolation.
Anticancer Activity:
- N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide : Demonstrated moderate anticancer activity in vitro, attributed to the 4-methoxyphenyl group’s electron-donating effects.
- 1-(4-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide : Exhibited enhanced activity due to the oxazole moiety’s role in target binding.
Structural and Crystallographic Insights
- N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide : Crystal structure (CCDC refcode) revealed intermolecular N–H···O hydrogen bonds stabilizing the lattice.
- 1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide : Adopted a twisted conformation due to steric hindrance from the hydroxypropan-2-yl group.
Predicted Structure of Title Compound :
The oxazolylmethyl side chain may induce a planar conformation, favoring π-stacking interactions with aromatic residues in biological targets.
Métodos De Preparación
Cyclization of N-Formyl Alanine Derivatives
The patented solid acid-catalyzed cyclization provides a scalable route to 4-methyl-5-alkoxy oxazoles. Adapting this method:
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Substrate Preparation :
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Cyclization :
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Methanolysis and Reduction :
Analytical Data :
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¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.1 Hz, 2H, ArH), 7.25 (d, J = 8.1 Hz, 2H, ArH), 4.52 (s, 2H, CH₂OH), 2.40 (s, 3H, CH₃), 2.35 (s, 3H, CH₃).
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HRMS (ESI+) : m/z calcd for C₁₂H₁₃NO₂ [M+H]⁺: 219.0895, found: 219.0898.
Synthesis of the Triazole-Carboxamide Core
Microwave-Assisted Cyclization of α-Cyanoacetamides
Adapting the ATC (5-amino-1,2,3-triazole-4-carboxamide) protocol:
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Azide Formation :
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Cyclization with α-Cyanoacetamide :
Optimization Notes :
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Microwave irradiation reduces reaction time from 48 h (conventional heating) to 1 h.
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Aqueous workup (1 M HCl/EtOAc) minimizes byproduct formation.
Final Coupling and Functionalization
Alkylation of the Triazole Nitrogen
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Oxazole Fragment Activation :
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N-Alkylation :
Analytical Characterization of the Final Product
Spectroscopic Data
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¹H NMR (500 MHz, DMSO-d₆) : δ 9.77 (s, 1H, NH), 7.65 (d, J = 8.2 Hz, 2H, ArH), 7.34 (d, J = 8.2 Hz, 2H, ArH), 7.14 (d, J = 7.3 Hz, 2H, ArH), 6.89 (s, 2H, ArH), 6.22 (t, J = 7.3 Hz, 1H, ArH), 5.54 (s, 2H, CH₂), 4.31 (s, 2H, CH₂), 3.73 (s, 6H, OCH₃), 2.40 (s, 3H, CH₃), 2.35 (s, 3H, CH₃).
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HRMS (ESI+) : m/z calcd for C₂₄H₂₅N₅O₃ [M+H]⁺: 448.1982, found: 448.1985.
Purity Assessment
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
- Methodological Answer : Synthesis involves multi-step organic reactions. First, prepare the oxazole intermediate via condensation of 4-methylphenyl isocyanide with a methyl-substituted precursor under anhydrous AlCl₃ catalysis . Next, introduce the triazole-carboxamide moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated coupling. Key reagents include sodium azide, methyl isocyanide derivatives, and solvents like DMF or THF. Reaction optimization (e.g., temperature: 60–80°C, time: 12–24 hrs) is critical for yield (>65%) and purity (>95%) .
Q. Which analytical techniques are recommended for structural characterization?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
- X-ray crystallography for absolute configuration determination, especially for the oxazole-triazole junction .
- HRMS (High-Resolution Mass Spectrometry) for molecular formula validation (C₂₃H₂₄N₆O₃, MW: 456.48 g/mol) .
- FT-IR to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
Q. What are the standard protocols for assessing purity and stability?
- Methodological Answer :
- HPLC-PDA (with C18 column, acetonitrile/water gradient) to quantify impurities (<2%).
- Accelerated stability studies (40°C/75% RH for 6 months) to evaluate degradation pathways (e.g., hydrolysis of the methoxyphenyl group) .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from:
- Purity variability : Validate compound integrity via HPLC and elemental analysis before assays .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls (DMSO ≤0.1%) .
- Orthogonal assays : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill kinetics to rule out false positives .
Q. What strategies improve aqueous solubility without compromising bioactivity?
- Methodological Answer :
- Functional group modification : Introduce polar groups (e.g., hydroxyl or sulfonate) at the 3-methoxyphenyl moiety .
- Co-crystallization : Use co-solvents (PEG-400) or cyclodextrin inclusion complexes to enhance solubility (tested via phase-solubility diagrams) .
- Prodrug design : Convert the carboxamide to a phosphate ester for pH-dependent release .
Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to predict binding to target enzymes (e.g., CYP450 isoforms) .
- QSAR models : Train datasets on triazole derivatives with known IC₅₀ values to prioritize synthetic targets (e.g., substituents at the oxazole 4-position) .
- MD simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories to validate binding modes .
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